molecular formula C15H24N2 B1524563 1-Benzyl-2,5-diethylpiperazine CAS No. 1354951-12-4

1-Benzyl-2,5-diethylpiperazine

Cat. No.: B1524563
CAS No.: 1354951-12-4
M. Wt: 232.36 g/mol
InChI Key: OGTGPQVLSNVPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-2,5-diethylpiperazine, also known as Benzyl Piperazine (BZP), is a chemical compound with the molecular formula C15H24N2 and a molecular weight of 232.36 g/mol . It is typically in liquid form .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 232.37 g/mol . .

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Design and Activity of Serotonin Receptor Ligands : A study highlighted the synthesis of new compounds containing benzimidazole, benzothiazole, or benzoxazole nuclei linked to an arylpiperazine, demonstrating interesting binding profiles, particularly for the 5-HT1A serotonin receptor. These compounds showed potential as selective ligands, indicating their utility in developing novel therapeutics targeting serotonergic systems (Siracusa et al., 2008).

  • Development of Alpha-1-Adrenoceptor Antagonists : Research on the synthesis and biological evaluation of imidazo-, benzimidazo-, and indoloarylpiperazine derivatives has been conducted with the goal of discovering compounds with alpha(1)-adrenoceptor blocking properties. These efforts are aimed at contributing to the treatment of conditions such as hypertension and benign prostatic hyperplasia (Betti et al., 2002).

  • Antipsychotic Potential Evaluation : A study evaluated the binding affinity of selected arylpiperazines to rat dopamine, serotonin, and alpha(1) receptors, identifying compounds with a profile indicative of atypical antipsychotics. This suggests their potential use in treating psychiatric disorders (Tomić et al., 2004).

Structural and Chemical Properties

  • Crystal Structure Determination : Investigations into the crystal structure of specific benzylpiperazine derivatives have been undertaken to understand their molecular conformation and potential interactions. Such studies are essential for the rational design of drugs with improved efficacy and reduced side effects (Ozbey et al., 2001).

  • Synthesis Techniques and Applications : Research has also focused on developing efficient synthesis techniques for benzylpiperazine derivatives, demonstrating their applicability in generating a wide range of pharmacologically active compounds. This includes methodologies for creating compounds with potential as glucosidase inhibitors and antioxidants, highlighting the versatility of these structures in medicinal chemistry (Özil et al., 2018).

Safety and Hazards

The safety information for 1-Benzyl-2,5-diethylpiperazine indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

The primary targets of 1-Benzyl-2,5-diethylpiperazine are the serotonergic and dopaminergic receptor systems . These systems play a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire.

Mode of Action

This compound interacts with its targets in a similar fashion to MDMA . It has amphetamine-like actions on the serotonin reuptake transporter, which increases serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation .

Biochemical Pathways

It is known that the compound’s interaction with the serotonergic and dopaminergic systems can lead to changes in mood, cognition, and behavior .

Pharmacokinetics

As a synthetic substance, it is likely to be metabolized by the liver and excreted by the kidneys . These properties can impact the bioavailability of the compound, affecting how much of it reaches the target sites in the body.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the serotonergic and dopaminergic systems. By increasing serotonin concentrations, it can lead to heightened mood and increased sociability . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and how it interacts with its targets . Additionally, individual factors such as genetics, age, and health status can also influence how the compound is metabolized and its overall effects .

Properties

IUPAC Name

1-benzyl-2,5-diethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-3-14-12-17(15(4-2)10-16-14)11-13-8-6-5-7-9-13/h5-9,14-16H,3-4,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTGPQVLSNVPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC(CN1CC2=CC=CC=C2)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-2,5-diethylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-2,5-diethylpiperazine
Reactant of Route 3
Reactant of Route 3
1-Benzyl-2,5-diethylpiperazine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-Benzyl-2,5-diethylpiperazine
Reactant of Route 5
Reactant of Route 5
1-Benzyl-2,5-diethylpiperazine
Reactant of Route 6
Reactant of Route 6
1-Benzyl-2,5-diethylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.